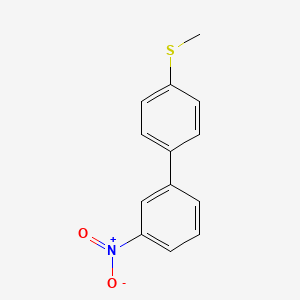![molecular formula C8H8ClN3O B1427499 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 1265634-91-0](/img/structure/B1427499.png)
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine were synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring . The synthesis was achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Molecular Structure Analysis
The molecular structure of “5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one” is not explicitly mentioned in the available sources .Chemical Reactions Analysis
The chemical reactions involving “5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one” are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one” are not explicitly mentioned in the available sources .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to the specified compound, serves as a key precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies emphasize the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. These methodologies aim at developing lead molecules through diversified synthetic pathways, highlighting the importance of these compounds in drug discovery and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Biological Activities
Compounds containing the pyrimidine core, akin to the 5-chloro-3-methyl derivative, demonstrate a wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and analgesic effects. For instance, substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity, providing a basis for further investigation into their pharmacological properties and the design of new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively used in treating cancer. The review of developments in fluorine chemistry has contributed to the precise use of fluorinated pyrimidines in cancer therapy. Insights into how these compounds perturb nucleic acid structure and dynamics, inhibit various enzymes, and their roles in cancer treatment highlight the significance of pyrimidine derivatives in personalized medicine (Gmeiner, 2020).
Tautomerism and Molecular Interactions
The study of tautomerism of nucleic acid bases, including pyrimidine derivatives, reveals the effect of molecular interactions on tautomeric equilibria. This research provides valuable insights into the structural stability and biological significance of these compounds, which could have implications for understanding DNA replication and mutations (Person et al., 1989).
S-1 in Gastric Cancer
S-1, a novel oral formulation containing a pyrimidine derivative, shows promising results in gastric cancer treatment. Its mechanism, combining tegafur (a prodrug of 5-FU) with enzyme inhibitors, demonstrates high bioavailability and efficacy in clinical studies, suggesting the potential of pyrimidine derivatives in chemotherapy (Maehara, 2003).
Synthesis and Anti-inflammatory Activities
Pyrimidines are known for their anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. Recent research developments in the synthesis and structure-activity relationships of pyrimidine derivatives offer insights into designing novel analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-5-6(9)2-3-10-7(5)11-8(12)13/h2-3H,4H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCMDHRGCFZNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CN=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one | |
CAS RN |
1265634-91-0 | |
| Record name | 5-chloro-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1427421.png)


![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1427427.png)

![2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde](/img/structure/B1427431.png)

![Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1427434.png)



![4-[3-(Trifluoromethyl)phenyl]butanal](/img/structure/B1427438.png)
![2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1427439.png)